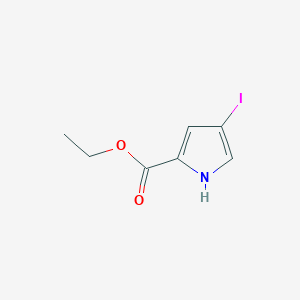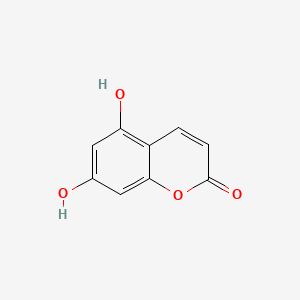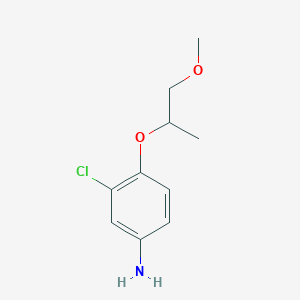
3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group, a methoxy group, and an ethoxy group attached to a phenylamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine typically involves the following steps:
Nitration: The starting material, 3-chloroaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Etherification: The resulting amine is subjected to etherification with 2-methoxy-1-methyl-ethanol under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the overall yield and purity of the compound.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 4-(2-methoxy-1-methyl-ethoxy)-phenylamine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: 4-(2-methoxy-1-methyl-ethoxy)-phenylamine.
Substitution: Various substituted phenylamine derivatives.
科学的研究の応用
3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the methoxy-ethoxy moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-Chloro-4-methoxy-phenylamine: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
4-(2-methoxy-1-methyl-ethoxy)-phenylamine: Lacks the chloro group, which affects its biological activity and chemical behavior.
3-Chloro-4-ethoxy-phenylamine: Lacks the methoxy group, leading to variations in its applications and reactivity.
Uniqueness
- The presence of both the chloro and methoxy-ethoxy groups in 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine imparts unique chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
3-chloro-4-(1-methoxypropan-2-yloxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-7(6-13-2)14-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWKFKLEUOMTSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC1=C(C=C(C=C1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
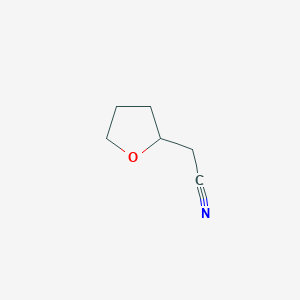
![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)
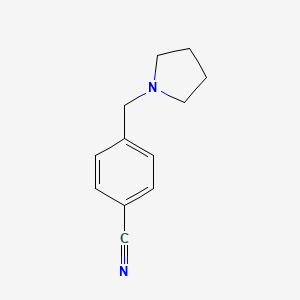
![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)
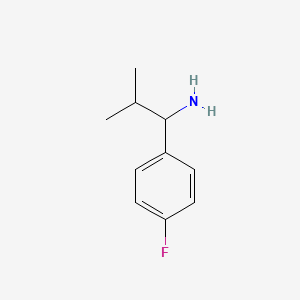
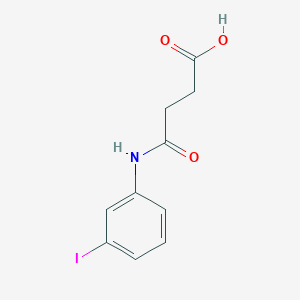
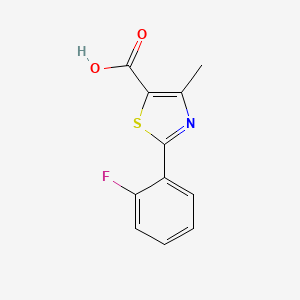
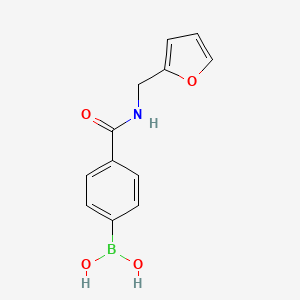

![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)
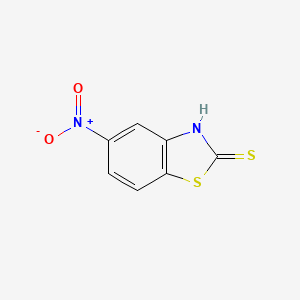
![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)
